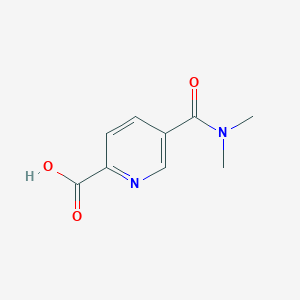

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid

CAS No.: 1154735-54-2

Cat. No.: VC2913198

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154735-54-2 |

|---|---|

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H10N2O3/c1-11(2)8(12)6-3-4-7(9(13)14)10-5-6/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | TZDDNAQRPFCRKW-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CN=C(C=C1)C(=O)O |

| Canonical SMILES | CN(C)C(=O)C1=CN=C(C=C1)C(=O)O |

Introduction

Structural Properties

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid features a pyridine ring with two key functional groups: a carboxylic acid group at the 2-position and a dimethylcarbamoyl group at the 5-position. This structural arrangement contributes to its unique chemical and biological properties, making it a valuable building block in medicinal chemistry .

Basic Structural Information

The compound's structure is characterized by the following key identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid |

| CAS Number | 1154735-54-2 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| SMILES Notation | CN(C)C(=O)C1=CN=C(C=C1)C(=O)O |

| InChI | InChI=1S/C9H10N2O3/c1-11(2)8(12)6-3-4-7(9(13)14)10-5-6/h3-5H,1-2H3,(H,13,14) |

| InChIKey | TZDDNAQRPFCRKW-UHFFFAOYSA-N |

The pyridine ring serves as the central scaffold, with the carboxylic acid group providing acidic properties and the dimethylcarbamoyl group contributing to the compound's lipophilicity and potential for molecular interactions .

Physical and Chemical Properties

The physical and chemical properties of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid are directly influenced by its structural features. Understanding these properties is essential for predicting its behavior in biological systems and developing effective synthesis and purification methods.

Chemical Properties

The compound's chemical properties are primarily determined by its functional groups:

-

The carboxylic acid group at the 2-position can participate in acid-base reactions, esterification, and amidation

-

The dimethylcarbamoyl group at the 5-position introduces an amide functionality that can engage in hydrogen bonding and influence the compound's solubility and biological interactions

-

The pyridine nitrogen can act as a hydrogen bond acceptor and participate in coordination with metal ions

Chemical Reactivity

The reactivity of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is primarily governed by its functional groups and the electronic properties of the pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo various transformations:

-

Esterification to form corresponding esters

-

Amidation to form amides, which can serve as valuable intermediates in medicinal chemistry

-

Reduction to form alcohols

-

Decarboxylation under appropriate conditions

Reactions Involving the Pyridine Ring

The pyridine ring can participate in:

-

Oxidation reactions to form corresponding N-oxides

-

Nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the carboxylic acid group

-

Coordination with metal ions through the pyridine nitrogen, potentially forming complexes with catalytic properties

Applications in Medicinal Chemistry

5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid and related derivatives have potential applications in medicinal chemistry as building blocks for the development of bioactive compounds.

As a Synthetic Intermediate

The compound can serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for selective modifications to create diverse chemical libraries .

In Drug Development

Pyridine carboxylic acids with various substituents have been explored as:

-

Enzyme inhibitors, particularly for metalloenzymes that rely on metal-ligand interactions

-

Anticancer agents, with some derivatives showing cytotoxic activity against certain cancer cell lines

-

Antimicrobial agents, with activity against various bacterial strains

Comparison with Similar Compounds

Comparing 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid with structurally related compounds provides insights into the effects of structural modifications on chemical and biological properties.

Comparison with Other Pyridine Carboxylic Acids

Effects of Structural Modifications

Research on related compounds suggests that:

-

Modifications at the 5-position significantly impact the compound's biological activity profile

-

The nature of the substituent at the 5-position can influence selectivity for different biological targets

-

The dimethylcarbamoyl group likely contributes to specific molecular interactions that distinguish this compound from other pyridine carboxylic acids

Current Research and Future Directions

Research on pyridine carboxylic acids continues to evolve, with several promising directions for future investigation of 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.

Recent Advances

Recent research on related compounds has focused on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume